molecular formula C13H27ClN2O2 B1529149 [4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride CAS No. 1965309-44-7

[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride

Cat. No.: B1529149
CAS No.: 1965309-44-7
M. Wt: 278.82 g/mol
InChI Key: XCUNJKNMDHULCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride is a cyclohexane-based compound featuring a tert-butyl carbamate group and a 2-aminoethyl substituent. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications. The tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enabling selective deprotection under acidic conditions.

Properties

IUPAC Name

tert-butyl N-[4-(2-aminoethyl)cyclohexyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUNJKNMDHULCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-44-7
Record name Carbamic acid, N-[4-(2-aminoethyl)cyclohexyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride typically involves multiple steps. One common method starts with the cyclohexyl ring, which is functionalized to introduce the amino-ethyl group. This is followed by the formation of the carbamic acid ester. The final step involves the conversion to the hydrochloride salt to improve solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino-ethyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The ester and amino groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine or alcohol.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its solubility in water makes it suitable for various biochemical assays and experiments.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific pathways or receptors.

Industry

Industrially, this compound can be used in the production of specialty chemicals and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The amino-ethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The carbamic acid ester can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight XLogP3 Physical State Key Properties References
[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride 2-Aminoethyl, Boc, HCl C₁₃H₂₇ClN₂O₂ 302.83 (free base est.) ~1.5 (estimated) Solid (HCl salt) Enhanced solubility due to HCl salt; Boc protection enables controlled deprotection. Inferred
{4-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-butyl}-carbamic acid tert-butyl ester Butyl chain, benzodioxinylmethyl C₂₁H₃₂N₂O₄ 376.50 Not reported Yellowish viscous oil 88% synthesis yield; aromatic benzodioxin group may enhance receptor binding. NMR data available.
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester Chloroacetyl, ethylamino C₁₅H₂₇ClN₂O₃ 318.84 2.7 Not reported Chloroacetyl group increases electrophilicity; XLogP3 suggests moderate lipophilicity.
{4-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester Chloroacetyl, cyclopropylamino C₁₆H₂₇ClN₂O₃ 330.85 Not reported Not reported Cyclopropyl group introduces ring strain, potentially altering conformational stability.
tert-Butyl (trans-4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate Chloropyrimidinyl C₁₈H₂₇ClN₂O₂ 338.87 Not reported Not reported Chloropyrimidine substituent may enhance DNA/RNA binding affinity.
[4-(6-Chloropyrimidin-4-ylamino)cyclohexyl]carbamic acid benzyl ester Benzyl ester, chloropyrimidinyl C₁₉H₂₃ClN₄O₂ 386.87 Not reported Not reported Benzyl ester replaces Boc, altering deprotection conditions (hydrogenolysis required).

Functional Group Variations and Implications

  • Aminoethyl vs. Butyl Chains: The target compound’s 2-aminoethyl group (vs. butyl in ) reduces hydrophobicity and may improve solubility in polar solvents.
  • Boc vs. Benzyl Esters : Boc-protected analogs (e.g., ) are deprotected under mild acidic conditions, whereas benzyl esters () require catalytic hydrogenation, impacting synthetic workflows.
  • Chloroacetyl and Chloropyrimidinyl Groups: Chloroacetyl-substituted compounds () exhibit higher electrophilicity, enabling nucleophilic substitution reactions.

Physicochemical Properties

  • Lipophilicity (XLogP3) : The target compound’s estimated XLogP3 (~1.5) is lower than the chloroacetyl analog (2.7, ), indicating reduced membrane permeability but better aqueous compatibility.
  • Molecular Weight : The tert-butyl carbamate group contributes to higher molecular weights (e.g., 318.84–338.87) across analogs, which may influence pharmacokinetic profiles.

Biological Activity

[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride, also known as tert-butyl (4-(2-aminoethyl)cyclohexyl)carbamate hydrochloride, is a compound that has garnered attention for its potential biological activities. This document provides a comprehensive overview of its biological properties, including antibacterial, anticancer, anti-inflammatory, and neuroprotective activities.

  • IUPAC Name : tert-butyl (4-(2-aminoethyl)cyclohexyl)carbamate hydrochloride
  • CAS Number : 1240588-24-2
  • Molecular Formula : C13H27ClN2O2
  • Molecular Weight : 242.36 g/mol
  • Physical Form : White solid

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies show MIC values ranging from 40 to 50 µg/mL against various strains including E. faecalis, P. aeruginosa, and K. pneumoniae.
  • Comparison with Standards : The compound demonstrated inhibition zone diameters comparable to ceftriaxone, a standard antibiotic.
Bacterial StrainInhibition Zone Diameter (mm)
E. faecalis29
P. aeruginosa24
S. typhi30
K. pneumoniae19

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : IC50 values for similar compounds against cancer cell lines have been reported between 3 to 20 µM.
  • Mechanism of Action : Compounds targeting specific molecular pathways involved in cancer progression have shown efficacy, including inhibition of angiogenesis and modulation of cell signaling pathways.
Cell LineIC50 Value (µM)
Pancreatic cancer7
Prostate cancer14
Breast cancer10

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent:

  • In Vitro Studies : It demonstrated the ability to reduce pro-inflammatory cytokines in activated macrophages.
  • Potential Applications : This activity suggests possible therapeutic uses in conditions characterized by chronic inflammation.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties:

  • Alzheimer's Disease Models : Compounds in this class have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), with reported IC50 values ranging from 33.27 to 93.85 nM.
  • Mechanism of Action : The inhibition of AChE can enhance cholinergic transmission, potentially alleviating symptoms in neurodegenerative diseases.

Case Studies

  • Study on Anticancer Efficacy
    • A study evaluated the effects of the compound on human leukemia cell lines, revealing significant reductions in cell viability at concentrations as low as 1.5 µM.
    • Apoptotic markers were observed, indicating that the compound may induce programmed cell death in cancer cells.
  • Neuroprotection in Animal Models
    • In vivo studies demonstrated a reduction in cognitive decline in mouse models of Alzheimer's when treated with related compounds, supporting the hypothesis of neuroprotective effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride
Reactant of Route 2
[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.